molecular formula C16H15ClF2 B143542 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) CAS No. 3312-04-7

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

Cat. No. B143542
CAS RN: 3312-04-7
M. Wt: 280.74 g/mol
InChI Key: UXXLTPGCINZEFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic compounds with halogen substituents can involve various strategies. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a bis(chloromercurio) precursor with methylmagnesium chloride, suggesting the use of organometallic reagents in the synthesis of halogenated aromatic compounds . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was performed through aromatic nucleophilic substitution, which could be a relevant method for introducing fluorine atoms into aromatic rings .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be complex, especially when bulky substituents are present. The paper on 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene reports X-ray crystallography studies that revealed unusually large bond angles around phosphorus atoms, indicating that steric hindrance can significantly affect the geometry of such molecules . This information is valuable for understanding how substituents might influence the molecular structure of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene).

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can vary depending on the nature of the substituents and the reaction conditions. For example, the dimagnesiated aromatic compound mentioned in the first paper was characterized by its reactions with various electrophiles, such as hydrolysis, halogenation, and treatment with allyl bromide . These reactions demonstrate the potential reactivity of halogenated aromatic compounds towards different chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure and substituents. The electrochemical measurements carried out on the bis(phosphino) and bis(phosphonio) derivatives of tetrafluorobenzene suggest that the redox properties of such compounds can be studied to gain insights into their chemical behavior . Additionally, the synthesis of various bis(ether amine)s with different patterns of alkyl and fluoro substituents allows for a comprehensive study of structure–property relationships, which is crucial for understanding the properties of 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) .

Scientific Research Applications

  • Synthesis and Industrial Applications

    • 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is used in the synthesis of various chemicals, including intermediates for fungicides. For instance, (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate of the fungicide flusilazole, is synthesized using a derivative of 4-fluorobenzene. This process is significant for industrialized production, offering improved purity and reduced production costs (Guo Xiang-li, 2013).
  • Material Science and Polymer Research

    • In material science, derivatives of 4-fluorobenzene are used to synthesize aromatic polyamides with properties like high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. This application is crucial in the development of advanced materials with specific thermal and mechanical properties (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
  • Coordination Chemistry and Metal Ion Complexes

    • In coordination chemistry, fluorinated compounds similar to 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) are used to form complexes with metal ions. These complexes are studied for their unique properties, such as shifts in NMR resonances and the ability to form different types of bonding with metal ions, which are significant for developing new materials and catalysts (H. Plenio, J. Hermann, Ralph Diodone, 1997).
  • Optical and Electronic Materials

  • Synthesis of Fluorinated Poly(arylene ether)s

Safety And Hazards

When handling 1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene), it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While 1,1’-(4-Chlorobutylidene)bis(4-fluorobenzene) has shown potential anti-tumor effects towards HeLa cancer cells , more research is needed to fully understand its mechanism of action and potential applications in cancer treatment.

properties

IUPAC Name

1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXLTPGCINZEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186781
Record name 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)
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Molecular Weight

280.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

CAS RN

3312-04-7
Record name 4,4-Bis(4-fluorophenyl)-1-chlorobutane
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Record name 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)
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Record name 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)
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Record name 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene]
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Record name 1,1'-(4-CHLOROBUTYLIDENE)BIS(4-FLUOROBENZENE)
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Synthesis routes and methods

Procedure details

A suspension of 150 g of 4,4-bis-(4-fluorophenyl-3-butenylchloride, 1 l isopropyl alcohol, and 10 g of 10% palladium-on-charcoal was shaken at room temperature under 40 psi of hydrogen. The uptake of hydrogen ceased after about 5 hrs. The mixture was filtered and the solvent was evaporated to provide an oil. Distillation provided 140.2 g (92.8%) of 4,4-bis-(4-fluorophenyl)butylchloride, bp 155°-158° (1.3 mm).
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4-fluorophenyl-3-butenylchloride
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Poulain, D Horvath, B Bonnet, C Eckhoff… - Journal of medicinal …, 2001 - ACS Publications
Two compounds, obtained by random screening, and displaying micromolar activities on the μ opiate receptor were used as starting points for optimization. In that work, the traditional …
Number of citations: 57 pubs.acs.org
C Zha, GB Brown, WJ Brouillette - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
A comprehensive comparative molecular field analysis (CoMFA) model for the binding of ligands to the neuronal voltage-gated sodium channel was generated based on 67 diverse …
Number of citations: 10 www.sciencedirect.com

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